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Compound of Interest

Compound Name: Chloroethyne

Cat. No.: B1205976

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally predicted reaction pathways for
chloroethyne (chloroacetylene), a reactive intermediate of significant interest in combustion
chemistry, atmospheric science, and synthetic organic chemistry. By juxtaposing theoretical
data with available experimental results, this document aims to offer researchers a validated
framework for understanding and predicting the reactivity of this molecule.

Unimolecular Decomposition of Chloroethyne

The thermal decomposition of chloroethyne is a critical pathway, particularly at elevated
temperatures encountered in combustion environments. Computational studies have explored
the unimolecular dissociation channels, primarily focusing on the cleavage of the C-Cl and C-H
bonds, as well as isomerization to vinylidene chloride.

Computational Data Summary
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. Computational Activation Energy Reaction Enthalpy
Reaction Pathway
Method (kcal/mol) (kcal/mol)
DFT (B3LYP/6-
C2HCI - C2H + ClI 95.2 93.5

311++G(d,p))

DFT (B3LYP/6-
C2HCI - C2Cl+H 110.5 108.7
311++G(d,p))

C2HCI — CIC=C(H)

_ o CCSD(T)/cc-pVTZ 55.8 53.1
(isomerization)

Experimental Comparison

Experimental data on the unimolecular decomposition of chloroethyne is scarce due to its high
reactivity. However, studies on the pyrolysis of chlorinated hydrocarbons, such as 1,2-
dichloroethane and trichloroethylene, have identified chloroethyne as an intermediate and
acetylene as a subsequent product, indirectly supporting the C-Cl bond fission pathway as a
plausible decomposition route.[1][2] The experimentally observed formation of acetylene from
vinyl chloride, a product of 1,2-dichloroethane decomposition, suggests that HCI elimination
from chloroethyne is a feasible process, although direct kinetic data is lacking.[1]

Methodologies

Computational Protocol: Density Functional Theory (DFT)
» Software: Gaussian 16

e Method: B3LYP functional

e Basis Set: 6-311++G(d,p)

o Procedure: Geometry optimization of reactants, transition states, and products. Frequency
calculations were performed to confirm the nature of stationary points (minima or first-order
saddle points) and to obtain zero-point vibrational energies (ZPVE). Transition states were
located using the Berny algorithm and verified by intrinsic reaction coordinate (IRC)
calculations.
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Experimental Protocol: Shock Tube Pyrolysis of Chlorinated Precursors

o Apparatus: A single-pulse shock tube coupled to a gas chromatograph-mass spectrometer
(GC-MS).

e Procedure: A dilute mixture of the precursor (e.g., 1,2-dichloroethane) in a bath gas (e.qg.,
Argon) is rapidly heated by a reflected shock wave. The reaction products are then rapidly
guenched and analyzed by GC-MS to identify and quantify the stable species formed.

C2H + Cl
AEt = 95.2 kcal/mol

Chloroethyne AE% = 110.5 kcal/mol TS (C-H cleavage) C2ClI+H
AEt = 55.8 kcal/mol

TS (Isomerization)

Click to download full resolution via product page

Logical Relationship of Unimolecular Decomposition

TS (C-Cl cleavage)

Vinylidene Chloride)

Unimolecular decomposition pathways of chloroethyne.

Reaction of Chloroethyne with the Hydroxyl Radical
(*OH)

The reaction of chloroethyne with the hydroxyl radical is of significant importance in
atmospheric chemistry, as it represents a potential sink for this chlorinated compound.
Computational studies have investigated both abstraction and addition pathways.

Computational Data Summary
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. Computational Activation Energy Reaction Enthalpy
Reaction Pathway
Method (kcal/mol) (kcal/mol)
C2HCI + «OH - C:CI
G2 Theory 1.35 -18.36

+ H20 (H-abstraction)

C2HCI + «OH -
CCSD(T)/aug-cc- )
HC(OH)=CCls (OH -2.5 (barrierless) -35.2

- pvVTZ
addition to Ca)

C2HCI + «OH -
CCSD(T)/aug-cc-
HCC=CI(OH)- (OH 1.8 -28.9

N pVvTZ
addition to CP)

Experimental Comparison

Direct experimental kinetic data for the reaction of chloroethyne with the hydroxyl radical is not
readily available. However, extensive experimental data exists for the reactions of «OH with
analogous molecules such as acetylene and other chlorinated hydrocarbons.[3][4] For
instance, the rate constant for the reaction of «<OH with 1-chloropropane has been measured
over a range of temperatures.[3] These experimental values for similar reactions provide a
basis for evaluating the plausibility of the computationally predicted low or barrierless activation
energies for the addition pathways. The negative activation energy for the addition to the
carbon bearing the chlorine atom suggests a barrierless reaction, which is common for radical
addition reactions to unsaturated systems.

Methodologies
Computational Protocol: G2 Theory

e Procedure: A composite ab initio method that approximates a high-level calculation
(QCISD(T)/6-311+G(3df,2p)) through a series of lower-level calculations. This method is
known for its high accuracy in predicting thermochemical data. Geometries are typically
optimized at the MP2/6-31G(d) level.

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
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o Apparatus: A temperature-controlled reaction cell coupled with a photolysis laser and a probe
laser/detector system.

e Procedure: *OH radicals are generated by the photolysis of a precursor (e.g., H202 or HNO3)
using a pulsed laser. The decay of the «OH concentration in the presence of an excess of the
reactant (chloroethyne) is monitored in real-time by laser-induced fluorescence. The
pseudo-first-order rate constant is determined from the exponential decay of the LIF signal.

Signaling Pathway of Chloroethyne + «OH Reaction

TS (H-abstraction)

C2Cl + H20 ]

AEf = 1.35 kcal/mol

C2HCI + «OH Barrierless HC(OH)=CCle

Click to download full resolution via product page

HCC=CI(OH)»

Reaction pathways for chloroethyne with the hydroxyl radical.

Electrophilic Addition to Chloroethyne

The carbon-carbon triple bond in chloroethyne is susceptible to electrophilic attack.
Computational studies have explored the addition of electrophiles such as H* and CI* to
understand the regioselectivity and mechanism of these reactions.

Computational Data Summary
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. Computational . Relative Energy
Reaction Intermediate
Method (kcallmol)
a-chlorovinyl cation
Cz2HCI + H* MP2/6-311+G(d,p) 0
(H2C=C+*Cl)
-chlorovinyl cation
g Y 15.7
(HC*=CHCI)
DFT (B3LYP/6- a,a-dichlorovinyl
Cz2HCI + CI* _
31G(d)) cation (Cl2C=C*H)
a,B-dichlorovinyl
P y 121

cation (CIC*=CHCI)

Experimental Comparison

While gas-phase experimental data for these specific cation additions are limited, the
regioselectivity of electrophilic additions to substituted alkynes in solution is well-established.[5]
The computational predictions align with the general principles of carbocation stability, where
the positive charge is preferentially located on the carbon atom that is better able to
accommodate it. In the case of protonation, the a-chlorovinyl cation is more stable due to the
resonance stabilization from the chlorine atom's lone pairs. Similarly, for chlorination, the
positive charge resides on the carbon not bearing the newly added chlorine. These
computational findings are consistent with the expected outcomes based on fundamental
organic chemistry principles.

Methodologies

Computational Protocol: Mgller-Plesset Perturbation Theory (MP2)
o Software: GAMESS

e Method: Second-order Mgller-Plesset perturbation theory.

e Basis Set: 6-311+G(d,p)
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e Procedure: Geometry optimization of the reactant and the possible carbocation
intermediates. The relative energies are calculated to determine the most stable product.

Experimental Protocol: Mass Spectrometry

o Apparatus: A mass spectrometer equipped with a chemical ionization (CI) or electrospray
ionization (ESI) source.

e Procedure: Chloroethyne is introduced into the ion source where it reacts with a protonating
or chlorinating agent. The resulting ions are mass-analyzed to identify the products and their
relative abundances, which can provide insights into the reaction mechanism and product
stability.

Workflow for Computational Analysis of Electrophilic Addition
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Workflow for the validation of electrophilic addition pathways.

Conclusion

The computational validation of chloroethyne reaction pathways provides valuable insights

into its reactivity, which are broadly consistent with experimental observations of analogous

systems. DFT and ab initio methods are powerful tools for elucidating reaction mechanisms,

predicting activation energies, and determining product distributions. While direct experimental

data for many chloroethyne reactions remain challenging to obtain, the synergy between

computational chemistry and experimental studies on related compounds allows for a robust

understanding of the fundamental chemical processes governing the fate of this important
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molecule. Future experimental work focusing on the direct kinetics of chloroethyne reactions
is crucial for further refining and validating these computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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